tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an ethylidene substituent, and a 4-oxopyrrolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include tert-butyl chloroformate, a base such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl alcohol and a carboxylic acid derivative. The reaction is catalyzed by acids such as sulfuric acid or boron trifluoride diethyl etherate. The process is optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the ethylidene substituent.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.
Scientific Research Applications
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structure and functional groups. The exact pathways and targets are determined through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3Z)-3-methylidene-4-oxopyrrolidine-1-carboxylate
- tert-butyl (3Z)-3-propylidene-4-oxopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate is unique due to its specific ethylidene substituent, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the tert-butyl ester group also enhances its stability and solubility in organic solvents .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3/b8-5- |
InChI Key |
ZOOXCMFXQRGXKX-YVMONPNESA-N |
Isomeric SMILES |
C/C=C\1/CN(CC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC=C1CN(CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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